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Compound of Interest

Compound Name: Isopropyl 4-oxopentanoate

Cat. No.: B1584858 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

isopropyl 4-oxopentanoate (CAS No. 21884-26-4), a key intermediate in organic synthesis.

The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS), are essential for the unequivocal identification

and characterization of this compound, serving as a vital resource for researchers, scientists,

and professionals in drug development and chemical manufacturing.

Spectroscopic Data Summary
The following sections detail the characteristic spectroscopic data for isopropyl 4-
oxopentanoate, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 1: ¹H NMR Spectroscopic Data for Isopropyl 4-oxopentanoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.98 Heptet 1H CH-(CH₃)₂

~2.70 Triplet 2H -CH₂-C=O

~2.50 Triplet 2H -O-C(=O)-CH₂-

2.18 Singlet 3H CH₃-C=O

1.21 Doublet 6H CH-(CH₃)₂

Data obtained in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00

ppm.

Table 2: ¹³C NMR Spectroscopic Data for Isopropyl 4-oxopentanoate[1]

Chemical Shift (δ) ppm Assignment

~206.78 Ketone Carbonyl (C=O)

~172.23 Ester Carbonyl (C=O)

~67.5 Isopropyl CH

~37.9 -CH₂-C=O

~29.8 CH₃-C=O

~27.8 -O-C(=O)-CH₂-

~21.8 Isopropyl CH₃

Data obtained in CDCl₃.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their

characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for Isopropyl 4-oxopentanoate
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Wavenumber (cm⁻¹) Description Functional Group

~2980 C-H Stretch (sp³) Alkane

~1735 C=O Stretch Ester

~1715 C=O Stretch Ketone

~1180 C-O Stretch Ester

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data for Isopropyl 4-oxopentanoate

m/z Relative Intensity (%) Assignment

158 [M]⁺ Molecular Ion

101 ~14 [M - C₃H₅O]⁺

99 ~70 [M - C₃H₇O]⁺

43 100 [CH₃CO]⁺

Data obtained by Electron Ionization (EI) Mass Spectrometry.[2]

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: A sample of isopropyl 4-oxopentanoate (~10-20 mg) is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence with a

spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) are averaged to

ensure a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse

sequence. A spectral width of approximately 220 ppm is used, with a relaxation delay of 2-5

seconds. A larger number of scans (typically 128-1024) are required due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: As isopropyl 4-oxopentanoate is a liquid at room temperature, a neat

spectrum is obtained by placing a small drop of the sample between two polished sodium

chloride (NaCl) or potassium bromide (KBr) salt plates, forming a thin liquid film.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is

then placed in the beam path, and the sample spectrum is collected over a range of 4000-

400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a Gas

Chromatography (GC) system to ensure purity. A dilute solution of isopropyl 4-
oxopentanoate in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into

the GC.

Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization

(EI) source is used.
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GC Conditions: A non-polar capillary column (e.g., DB-5ms) is typically used. The oven

temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final

temperature (e.g., 250 °C) to ensure separation from any impurities.

MS Conditions: The separated compound enters the mass spectrometer, where it is ionized

by a 70 eV electron beam. The mass analyzer scans a mass-to-charge (m/z) range of

approximately 40-300 amu.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the characterization of an organic

compound like isopropyl 4-oxopentanoate using the spectroscopic methods described.
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A logical workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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